REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10](=S)[NH:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[O-]CC.[Na+]>C(O)C>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]2[N:11]=[CH:10][NH:9][C:8]=2[C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:18][CH:17]=1 |f:1.2|
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Name
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4,5-bis(4-fluorophenyl)-1H-imidazole-2-thione
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1NC(NC1C1=CC=C(C=C1)F)=S
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
1,2-diiodotetrafluoroethylene
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=CNC1C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |